molecular formula C4H7IO2 B1295371 Propionic acid, 3-iodo-, methyl ester CAS No. 5029-66-3

Propionic acid, 3-iodo-, methyl ester

Cat. No. B1295371
CAS RN: 5029-66-3
M. Wt: 214 g/mol
InChI Key: YIYZNTTWHIYCOO-UHFFFAOYSA-N
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Description

The compound "Propionic acid, 3-iodo-, methyl ester" is a derivative of propionic acid where an iodine atom is substituted at the third carbon and the carboxylic acid group is esterified with methanol. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of similar methyl esters and propionic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of methyl esters of propionic acid derivatives can be achieved through various methods. For instance, hydroesterifications of olefins using methyl formate as a reagent have been described, where ruthenium(0) complexes act as catalyst precursors to form methyl esters of propionic acid from ethylene with high yields . Additionally, regiospecific synthesis methods are highlighted, as seen in the production of a methyl ester involving a pyrazole ring, where single-crystal X-ray analysis was necessary for unambiguous structure determination . These methods suggest that the synthesis of "Propionic acid, 3-iodo-, methyl ester" could potentially be achieved through similar catalytic or regiospecific approaches.

Molecular Structure Analysis

The molecular structure of propionic acid derivatives and their esters can be complex, with the potential for isomerism and the need for precise structural identification. For example, the regiospecific synthesis of a pyrazole-containing propionic acid methyl ester required X-ray crystallography for accurate structure determination . This implies that the molecular structure of "Propionic acid, 3-iodo-, methyl ester" would likely be confirmed through similar advanced spectroscopic techniques to ensure the correct identification of the compound.

Chemical Reactions Analysis

The reactivity of propionic acid derivatives can vary depending on the substituents present on the molecule. The reaction of halogens with β-(3-uracyl)-propionic acid to form halogenated propionic acids and their methyl esters indicates that halogenated propionic acids are susceptible to further chemical transformations . This suggests that "Propionic acid, 3-iodo-, methyl ester" may also participate in various chemical reactions, potentially including substitutions or additions, due to the presence of the iodine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters of propionic acid derivatives are influenced by their molecular structure. For instance, the presence of different functional groups and substituents can affect properties such as solubility, boiling point, and reactivity. The crystal packing and hydrogen bonding observed in the structure of a chlorophenyl pyrazole propionic acid methyl ester indicate that intermolecular interactions play a significant role in the solid-state properties of these compounds . Therefore, it can be inferred that "Propionic acid, 3-iodo-, methyl ester" would have distinct physical and chemical properties that could be studied through experimental characterization.

Scientific Research Applications

Synthesis and Reactions in Chemistry

  • Synthesis of β-(5-halo-3-uracyl) propionic acids : The reaction of iodine with β-(3-uracyl)-propionic acid produces β-(5-iodo-3-uracyl)propionic acids. This process also includes the synthesis of methyl esters of these acids (Paegle, Plata, Lidak, & Shvachkin, 1971).

  • Catalytic Reactions with Olefins : Methyl esters of propionic acid, including the 3-iodo variant, are formed from ethylene using ruthenium(O) complexes as catalyst precursors in hydroesterifications (Keim & Becker, 1989).

  • Functionalization of Polystyrenes : Methyl esters of 3-p-styryl propionic acid have been used for radical copolymerization with styrene, further advancing the functionalization of polymers (Dalil et al., 2000).

Pharmaceutical and Biomedical Applications

  • Synthesis of Hypotensive Esters : 3-(N-alkylamino)- and 3-(N,N-dialkylamino)propionic esters, which are structurally related to the 3-iodo propionic acid methyl ester, have been synthesized and evaluated for their effects on blood pressure (Coutts, Hubbard, Midha, & Prasad, 1971).

  • Adrenergic Activity Studies : Methyl-alpha-(p-nitrophenyl)-beta-(1-pyrrolidinyl) propionate, a compound structurally similar to propionic acid, 3-iodo-, methyl ester, has been studied for its adrenergic activity in various pharmacological assays (Riera de Narváez & Vicuña Fernández, 1993).

Other Applications

  • Aminocarbonylation in Organic Synthesis : Methyl esters, including those of propionic acid, have been used as nucleophiles in palladium-catalyzed aminocarbonylation reactions, leading to the formation of various organic compounds (Müller et al., 2005).

  • In Catalysis and Material Science : The research also extends to the field of material science and catalysis, with studies involving the use of propionic acid methyl esters in various synthetic and catalytic applications (Donahue, 2006).

Future Directions

The use of esters, including “Propionic acid, 3-iodo-, methyl ester”, in organic synthesis is a topic of ongoing research. For instance, the protodeboronation of pinacol boronic esters, a type of ester, is a topic of recent research .

properties

IUPAC Name

methyl 3-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYZNTTWHIYCOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60198295
Record name Propionic acid, 3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-iodo-, methyl ester

CAS RN

5029-66-3
Record name Propionic acid, 3-iodo-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 3-iodo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60198295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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